molecular formula C6H4N6O B104429 Cyanotemozolomide CAS No. 114601-31-9

Cyanotemozolomide

Cat. No. B104429
M. Wt: 176.14 g/mol
InChI Key: VVSHZIRQNZADET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanotemozolomide is a derivative of temozolomide, which is an antineoplastic agent . It has a molecular weight of 176.14 and a molecular formula of C6H4N6O .


Synthesis Analysis

The synthesis of cyanoacetamides, a class to which Cyanotemozolomide belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

Cyanotemozolomide contains a total of 18 bonds; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 nitrile (aromatic), and 1 .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . This is important for understanding cell-to-cell variability and its functional implications .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Temozolomide, the parent compound of Cyanotemozolomide, demonstrates significant pharmacokinetic properties. In a study by Brada et al. (1999), it was found that Temozolomide, when administered orally, has approximately 100% bioavailability. This oral cytotoxic agent is absorbed rapidly, with a mean time to maximum concentration (Tmax) of approximately 1 hour, and is eliminated with a mean half-life of 1.8 hours. These properties suggest potential applications in oral chemotherapy regimens for various cancers (Brada et al., 1999).

Application in Metastatic Melanoma

García et al. (2006) explored the efficacy of Temozolomide in combination with interferon alpha-2b in treating metastatic melanoma. This combination showed moderate activity against metastatic melanoma and was well-tolerated, indicating a possible role of Temozolomide in palliative care for melanoma patients (García et al., 2006).

Temozolomide in Combination Therapy

The combination of Temozolomide with fotemustine in patients with metastatic melanoma showed promising results. Tas et al. (2008) reported that this regimen is an active first-line chemotherapy option with manageable toxicities for patients with metastatic melanoma (Tas et al., 2008).

Temozolomide in Glioblastoma Treatment

Chua et al. (2019) reviewed the use of Temozolomide beyond glioblastoma, indicating its potential in treating various gliomas. It is highlighted as a first-line treatment for newly diagnosed glioblastoma and shows promise in treating recurrent glioblastoma and glioblastoma in the elderly (Chua et al., 2019).

Novel Drug Delivery Systems

Ma et al. (2019) developed a novel stimulus-responsive Temozolomide supramolecular vesicle based on host–guest recognition. This innovative approach to drug delivery potentially increases the efficacy of Temozolomide in treating glioblastoma multiforme (Ma et al., 2019).

Resistance Mechanisms and Genomic Changes

Stepanenko et al. (2016) studied the impact of long-term Temozolomide treatment on glioblastoma cells. The research indicated that Temozolomide treatment can lead to significant genomic and phenotypic changes in glioblastoma cells, including resistance mechanisms (Stepanenko et al., 2016).

Safety And Hazards

Cyanotemozolomide is intended for research use only and not for diagnostic or therapeutic use . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSHZIRQNZADET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450817
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanotemozolomide

CAS RN

114601-31-9, 287964-59-4
Record name 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114601319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO(5,1-D)(1,2,3,5)TETRAZINE-8-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0G4H1HOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Wang, MFG Stevens, T Chan… - The Journal of …, 1997 - ACS Publications
… conditions”) gave the required cyanotemozolomide 7 in only 9% yield… mixture showed it to contain cyanotemozolomide 7 (23% … For completeness, another route to cyanotemozolomide 7 …
Number of citations: 39 pubs.acs.org
DAF Langnel, J Arrowsmith, MFG Stevens - Arkivoc, 2000 - arkat-usa.org
… Cyanotemozolomide (7a) was recovered from attempted thionation using hydrogen sulphide in DMF at 45-65 oC; above 65 oC decomposition of substrate was observed. More success …
Number of citations: 12 www.arkat-usa.org
MJ Wanner, GJ Koomen - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
An efficient condensation reaction between nitrosoimidazoles and phenyl methylcarbazate forms the basis of a new synthetic route to phenyloxycarbonyl substituted triazenylimidazoles…
Number of citations: 12 pubs.rsc.org

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